Technetium Tc 99m mebrofenin

Catalog No.
S636513
CAS No.
1415247-71-0
M.F
C15H19BrN2O5Tc
M. Wt
484.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Technetium Tc 99m mebrofenin

CAS Number

1415247-71-0

Product Name

Technetium Tc 99m mebrofenin

IUPAC Name

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid;technetium

Molecular Formula

C15H19BrN2O5Tc

Molecular Weight

484.13 g/mol

InChI

InChI=1S/C15H19BrN2O5.Tc/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23;/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23);

InChI Key

JLJSYHOPCNWUNE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc]

Synonyms

99mTc mebrofenin, Bridatec, Tc-99m-3-bromo-2,4,6-trimethyl-IDA, Tc-99m-3-bromo-2,4,6-trimethyliminodiacetic acid, Tc-99m-Br-IDA, Tc-99m-BrIDA, Tc-99m-BTM-IDA, Tc-99m-N-(2,4,6-trimethylbromoacetanilide)iminodiacetate, Tc-99m-SQ 26,962, Tc-99m-TBIDA, Tc-99m-trimethyl-BrIDA, Tc-99m-trimethylbromo-IDA, Tc-99m-trimethylbromoimino-diacetic acid, Tc-99m-trimethylbromoiminodiacetate, Tc-Choletec, Tc-TMB-IDA, technetium Tc 99m 3-bromo-2,4,6-trimethyliminodiacetic acid, technetium Tc 99m mebrofenin, technetium Tc 99m-trimethylbromo-IDA

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[Tc]

Isomeric SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C.[99Tc]

Description

The exact mass of the compound Choletec is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Technetium Tc-99m mebrofenin is a radiopharmaceutical agent primarily utilized for hepatobiliary imaging. It is composed of the iminodiacetic acid derivative mebrofenin, which is chemically bonded to technetium-99m, a radioactive isotope of technetium. This compound is administered intravenously and is critical for visualizing the liver, gallbladder, and bile ducts during diagnostic imaging procedures such as single photon emission computed tomography (SPECT) scans. The high hepatic uptake and rapid biliary excretion of mebrofenin enhance the quality of the imaging, allowing for effective assessment of liver function and detection of potential abnormalities .

The primary reaction involving technetium Tc-99m mebrofenin occurs when sodium pertechnetate Tc-99m is added to a sterile vial containing mebrofenin and stannous fluoride. This reaction produces the technetium complex that can be injected for imaging purposes. The reaction can be summarized as follows:

Mebrofenin+NaTcO4SnF2Technetium Tc 99m Mebrofenin\text{Mebrofenin}+\text{NaTcO}_4\xrightarrow{\text{SnF}_2}\text{Technetium Tc 99m Mebrofenin}

This process involves the reduction of technetium from its pertechnetate form to a lower oxidation state, allowing it to bind with mebrofenin effectively .

Technetium Tc-99m mebrofenin exhibits no significant pharmacologic activity at therapeutic doses; its primary function is diagnostic. Upon administration, it is rapidly taken up by hepatocytes through specific transporters (OATP1B1 and OATP1B3), enabling visualization of liver structures. The compound's biological behavior allows for imaging within minutes post-injection, with maximum liver uptake typically occurring around 11 minutes . The compound is primarily eliminated through the biliary system, with minimal renal excretion observed .

The synthesis of technetium Tc-99m mebrofenin involves several key steps:

  • Preparation of Mebrofenin: Mebrofenin is synthesized from diisopropyl-iminodiacetic acid derivatives.
  • Complexation with Technetium: Sodium pertechnetate Tc-99m is mixed with mebrofenin in the presence of stannous fluoride, which acts as a reducing agent.
  • Lyophilization: The resulting mixture is lyophilized to create a stable, sterile product that can be reconstituted for clinical use.

The final product is stored in a sealed vial under nitrogen to maintain sterility and prevent degradation .

Interactions with other medications can affect the excretion and efficacy of technetium Tc-99m mebrofenin. For instance:

  • Decreased Excretion: Medications like abacavir, aceclofenac, and acetaminophen may reduce the excretion rate of technetium Tc-99m mebrofenin, potentially leading to higher serum levels and increased radiation exposure.
  • Increased Excretion: Conversely, drugs such as acetazolamide may enhance its excretion, potentially reducing imaging efficacy .

It is crucial for healthcare providers to consider these interactions when administering this radiopharmaceutical.

Several compounds share similarities with technetium Tc-99m mebrofenin in terms of structure or application in hepatobiliary imaging. Below are some notable examples:

Compound NameStructure/CompositionUnique Features
Technetium Tc-99m disofeninSimilar iminodiacetic acid derivativeHigher hepatic uptake; used for similar imaging applications.
Technetium Tc-99m iminodiacetic acidBasic structure similar to mebrofeninUsed for renal imaging; less specific for liver function.
Technetium Tc-99m sulfur colloidColloidal suspensionPrimarily used for liver-spleen scans; less specific than mebrofenin.

Technetium Tc-99m mebrofenin stands out due to its rapid hepatic uptake and specificity for biliary imaging, making it particularly effective in assessing liver function compared to other agents .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

482.95410 g/mol

Monoisotopic Mass

482.95410 g/mol

Heavy Atom Count

24

UNII

F2NQ468L52

Drug Indication

Technetium Tc 99m Mebrofenin is indicated as a hepatobiliary imaging agent.
FDA Label

Mechanism of Action

Technetium Tc 99m Mebrofenin has no known pharmacologic activity at the recommended doses. It is used as a diagnostic agent as Technetium-99m decays by isomeric transition to technetium-99 through the release of a detectable gamma ray.

Other CAS

1415247-71-0

Absorption Distribution and Excretion

Visualisation in the liver could be detected by 5 minutes and maximum liver uptake occurred at 11 minutes post-injection. Hepatic duct and gallbladder visualization occurred by 10 to 15 minutes and intestinal activity was visualized by 30 to 60 minutes in subjects with normal hepatobiliary function The mean percent injected dose remaining in the blood at 10 minutes was 17%.
The mean percent injected dose excreted in the urine during the first 3 hours was 1%.
Following intravenous administration in normal subjects, Technetium Tc 99m Mebrofenin was rapidly cleared from the circulation.

Wikipedia

Technetium (99mTc) mebrofenin

Biological Half Life

Technetium Tc 99m decays by isomeric transition with a physical half-life of 6.02 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20
Krishnamurthy GT, Turner FE: Pharmacokinetics and clinical application of technetium 99m-labeled hepatobiliary agents. Semin Nucl Med. 1990 Apr;20(2):130-49. [PMID:2184521]
de Graaf W, Hausler S, Heger M, van Ginhoven TM, van Cappellen G, Bennink RJ, Kullak-Ublick GA, Hesselmann R, van Gulik TM, Stieger B: Transporters involved in the hepatic uptake of (99m)Tc-mebrofenin and indocyanine green. J Hepatol. 2011 Apr;54(4):738-45. doi: 10.1016/j.jhep.2010.07.047. Epub 2010 Oct 1. [PMID:21163547]

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